4-Quinolinecarboxylic acid, 2-phenyl-, sodium salt (1:1)
Description
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Structure
2D Structure
Properties
CAS No. |
5949-18-8 |
|---|---|
Molecular Formula |
C16H11NNaO2 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
sodium;2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H11NO2.Na/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;/h1-10H,(H,18,19); |
InChI Key |
PDPGLMYAZSFXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
I. Historical Chemical Development and Early Synthesis of Cinchophen and Its Sodium Salt Precursors
Genesis of Cinchophen (B1669042) as a Quinoline (B57606) Derivative
Cinchophen, chemically known as 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 by Doebner and Gieseke. nih.govwikipedia.org This compound belongs to the class of organic compounds known as phenylquinolines, which are heterocyclic compounds featuring a quinoline core substituted with a phenyl group. drugbank.com The development of cinchophen emerged from the broader field of quinoline chemistry, which was a significant area of research in the late 19th century. Quinoline and its derivatives were of considerable interest due to their presence in natural products, such as quinine, and their potential as therapeutic agents. nih.gov Cinchophen was commercially introduced into medicine in 1908 by Nicolaier and Dohrn under the trade name Atophan. wikipedia.org
Table 1: Chemical Identification of Cinchophen
| Identifier | Value |
| IUPAC Name | 2-phenylquinoline-4-carboxylic acid |
| Chemical Formula | C₁₆H₁₁NO₂ |
| Molar Mass | 249.27 g/mol |
| CAS Number | 132-60-5 |
| Synonyms | Atophan, 2-Phenylcinchoninic acid |
Early Synthetic Methodologies for Cinchophen
The initial synthesis of cinchophen and its subsequent production relied on named reactions that allowed for the construction of the quinoline ring system from simpler acyclic precursors. Two prominent methods from this era are the Doebner synthesis and the Pfitzinger reaction.
The Doebner synthesis, first described by Oscar Doebner in 1887, is a three-component reaction that combines an aniline (B41778), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. scientific.netgoogle.com The original synthesis of cinchophen by Doebner and Gieseke utilized this method. nih.govwikipedia.org
The reaction pathway involves the condensation of aniline, benzaldehyde (B42025), and pyruvic acid. hakon-art.com Typically, the reaction is carried out in a solvent such as absolute ethanol (B145695). wikipedia.org A mixture of pyruvic acid and benzaldehyde in ethanol is heated, and an ethanolic solution of aniline is then added. psu.edupsu.edu The mixture is refluxed for several hours, after which the product, cinchophen, crystallizes upon cooling and can be isolated by filtration. psu.edupsu.edu While effective, the Doebner reaction can be limited by side reactions, and various modifications, such as the use of catalysts like iron(III) trifluoromethanesulfonate (B1224126) or different solvent systems, have been explored to improve yields and reaction conditions. scientific.netresearchgate.net
Table 2: Typical Reactants and Conditions for Doebner Synthesis of Cinchophen
| Component | Role | Example |
| Aniline | Reactant | Aniline |
| Aldehyde | Reactant | Benzaldehyde |
| α-Keto acid | Reactant | Pyruvic acid |
| Solvent | Medium | Ethanol |
| Condition | Energy Input | Reflux (heating) |
The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, provides an alternative route to quinoline-4-carboxylic acids. wikipedia.org This method involves the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com To synthesize cinchophen using this route, isatin is reacted with acetophenone. nih.govnih.gov
The reaction mechanism begins with the hydrolysis of isatin's amide bond by a strong base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then condenses with acetophenone. The resulting enamine cyclizes and dehydrates to yield the final 2-phenylquinoline-4-carboxylic acid product. wikipedia.orgijsr.net The Pfitzinger reaction is a versatile method for preparing a variety of substituted quinoline-4-carboxylic acids. jocpr.comnih.gov
Table 3: Reactants for Pfitzinger Synthesis of Cinchophen
| Reactant | Chemical Name | Role |
| Isatin | Indole-2,3-dione | Quinoline ring precursor |
| Acetophenone | 1-Phenylethan-1-one | Provides C2 and phenyl group |
| Base | Potassium Hydroxide | Catalyst for hydrolysis and condensation |
Historical Context of Cinchophen Sodium Salt Formation
Cinchophen itself is a carboxylic acid and is characterized by its low solubility in water. nih.govhakon-art.comselleckchem.com In the early development of pharmaceuticals, it was common practice to convert acidic or basic drug molecules into their salt forms to improve their physicochemical properties, particularly solubility and stability. The formation of a sodium salt from a carboxylic acid is a standard acid-base reaction. By reacting cinchophen with a sodium-containing base, such as sodium hydroxide, the acidic carboxylic proton is removed, forming the sodium salt of the carboxylate. This ionic salt form, cinchophen sodium, is significantly more soluble in water than the parent acid. This enhanced solubility was advantageous for the formulation of medicinal products.
Ii. Advanced Synthetic Methodologies and Chemical Derivatization of Cinchophen and Its Analogues
Modern Synthetic Strategies for Quinoline (B57606) Carboxylic Acids
The quinoline-4-carboxylic acid scaffold, central to cinchophen (B1669042), is a target of numerous modern synthetic innovations. These strategies aim to improve efficiency, yield, and environmental impact compared to traditional methods like the Doebner reaction. benchchem.comnih.gov
Organocatalytic and Stereoselective Approaches
Organocatalysis has emerged as a powerful tool in the synthesis of quinoline carboxylic acids, offering metal-free and often stereoselective routes.
One effective method utilizes p-toluenesulfonic acid (p-TSA) as an organocatalyst in a one-pot, three-component reaction of an aromatic aldehyde, a substituted aniline (B41778), and pyruvic acid. researchgate.net This approach, often enhanced by microwave irradiation, provides several advantages, including high yields, a simple work-up process, and the avoidance of hazardous organic solvents. researchgate.net
Visible-light-driven, thiolate-catalyzed carboxylation of azine C(sp²)–H bonds using CO₂ represents another innovative, transition-metal-free strategy. colab.ws This method allows for the direct synthesis of N-heteroaromatic carboxylic acids, including cinchophen derivatives, with excellent regiocontrol under mild conditions. colab.ws The process is scalable and tolerant of a wide range of functional groups. colab.ws Mechanistic studies suggest the formation of an electron donor-acceptor complex between the thiolate catalyst and the azine substrate facilitates the reaction. colab.ws
Stereoselective synthesis, while more explored for related structures like tetrahydroisoquinoline-3-carboxylic acid derivatives, provides a framework for developing chiral cinchophen analogues. rsc.orgthieme-connect.com Asymmetric organocatalysis, using chiral tertiary amines or N-heterocyclic carbenes (NHCs), can generate C1-ammonium or azolium enolates from carboxylic acid derivatives, which then react stereoselectively. rsc.org For instance, chiral amine-catalyzed asymmetric nucleophile-catalyzed aldol-lactonization (NCAL) reactions can produce bicyclic β-lactones with high enantiomeric excess, demonstrating the potential for precise stereocontrol. rsc.org
Flow Chemistry and Green Chemistry Principles in Synthesis
Flow chemistry offers significant advantages for the synthesis of quinoline derivatives, including enhanced safety, selectivity, reproducibility, and scalability, while reducing energy consumption. researchgate.netsci-hub.se This technology is considered a sustainable practice and has been successfully applied to classic quinoline syntheses like the Doebner-Miller and Skraup reactions. researchgate.net For example, a flow process for 1,3,4-oxadiazoles using a heated packed-bed reactor demonstrates the efficiency of continuous flow methods for heterocycle synthesis. researchgate.net Ozonolysis of quinolines to produce functionalized pyridines has also been effectively performed using flow techniques. vapourtec.com
Green chemistry principles are increasingly integrated into quinoline carboxylic acid synthesis. Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to significantly reduce reaction times and improve yields. researchgate.net The use of p-TSA as a non-hazardous, recyclable organocatalyst under microwave irradiation for the synthesis of quinoline-4-carboxylic acid derivatives exemplifies a green approach. researchgate.net This method often employs ethanol (B145695) as a solvent, avoiding more hazardous organic solvents and simplifying the work-up process. researchgate.net Metal-free reaction protocols, such as those using ionic liquids, simple acids or bases, or molecular iodine, are also considered green chemical processes due to their high atom efficiency, recyclability of reaction media, and milder reaction conditions. rsc.org
Biocatalysis and Chemocatalysis Applications
Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical catalysis for synthesizing N-heterocycles. mt.com Enzymes such as oxidoreductases, hydrolases, and lyases can catalyze a wide range of transformations under mild conditions. mt.com
A cooperative chemoenzymatic system has been developed for the one-pot synthesis of N-heterocycles, including quinolines, from alcohols and amines in water, using O₂ as the terminal oxidant. nih.gov This system synergistically combines the selectivity of a biocatalyst, such as horse liver alcohol dehydrogenase (HLADH), with the reactivity of a chemocatalyst. nih.gov This approach can lead to enhanced reactivity and yields that are not achievable through sequential catalytic steps. nih.gov The integration of biocatalysis with chemocatalysis allows for selective transformations, although challenges such as incompatible reaction conditions remain. mdpi.comrsc.org Flow chemistry can help overcome these limitations by enabling the spatial separation of different catalytic steps. mdpi.com
Synthesis of Cinchophen Derivatives and Analogues
The functionalization of the cinchophen scaffold, particularly at the carboxylic acid and amine positions, allows for the creation of a diverse library of compounds with potentially new biological activities.
Carboxylic Acid Functionalization: Acid Chlorides, Amides, and Hydrazides
The carboxylic acid group of cinchophen is a prime site for derivatization.
Acid Chlorides: Cinchophen acid chloride is a key intermediate for further functionalization. It can be synthesized by reacting cinchophen with reagents such as oxalyl chloride or thionyl chloride. nih.govpsu.eduduke.edu The reaction with thionyl chloride is typically performed under reflux. nih.gov
Amides: Cinchophen amides are readily prepared from the corresponding acid chloride by reaction with ammonia (B1221849) or various primary and secondary amines. nih.govpsu.edutsijournals.com Alternatively, amides can be synthesized directly from cinchophen using coupling agents. A facile method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling agent and a catalytic amount of dimethylaminopyridine (DMAP). tsijournals.com This reaction is typically carried out at room temperature in a solvent like dichloromethane. tsijournals.com
Table 1: Synthesis of Cinchophen Carboxylic Acid Derivatives
| Derivative | Starting Material | Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Acid Chloride | Cinchophen | Oxalyl chloride or Thionyl chloride | Key intermediate for amides and esters. | nih.govpsu.eduduke.edu |
| Amides | Cinchophen acid chloride or Cinchophen | Ammonia, Primary/Secondary amines or EDC.HCl, DMAP | Direct synthesis from carboxylic acid is possible with coupling agents. | nih.govpsu.edutsijournals.com |
| Hydrazide | Cinchophen ethyl ester | Hydrazine (B178648) hydrate (B1144303) | Precursor for further heterocyclic synthesis. | researchgate.net |
Amine-Derived Compounds: Preparation of Schiff Bases
Amine-derived compounds of cinchophen open another avenue for creating diverse analogues, particularly through the formation of Schiff bases.
The synthesis of Schiff bases typically begins with the preparation of an amine derivative of cinchophen. psu.eduduke.edu This is achieved by first synthesizing the cinchophen amide, which is then reduced to the corresponding amine (2-phenylquinolin-4-ylmethanamine). psu.eduduke.edu A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄) in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and ether. psu.eduduke.edu
Once the amine is obtained, it can be condensed with various aldehydes to form Schiff bases (imines). psu.eduduke.edumdpi.com This reaction is generally carried out by reacting the amine with an aldehyde in a solvent such as dried methanol. psu.edu The resulting Schiff bases are characterized by the azomethine (–CH=N–) functional group and serve as versatile intermediates for the synthesis of other complex molecules. mdpi.commediresonline.org
Table 2: Synthesis of Cinchophen-Derived Schiff Bases
| Reaction Step | Starting Material | Reagents | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Amine Synthesis | Cinchophen amide | Lithium aluminium hydride (LiAlH₄) | 2-phenylquinolin-4-ylmethanamine | Reduction of the amide to the primary amine. | psu.eduduke.edu |
| Schiff Base Formation | 2-phenylquinolin-4-ylmethanamine | Various aldehydes | Cinchophen-derived Schiff base | Condensation reaction forming an imine linkage. | psu.eduduke.edu |
Heterocyclic Ring Incorporations: Benzofuran (B130515) and Pyrazole (B372694) Analogues
The fusion of additional heterocyclic rings onto the cinchophen framework has been a key strategy in developing new analogues. The incorporation of benzofuran and pyrazole moieties, in particular, has been explored to alter the molecule's steric and electronic properties.
The Pfitzinger reaction is a cornerstone in the synthesis of cinchophen and its derivatives. google.com This method has been effectively utilized to create cinchophen analogues that incorporate a benzofuran nucleus. inventi.inresearchgate.net Specifically, the synthesis of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid and 2-(5-bromo-1-benzofuran-2-yl)quinoline-4-carboxylic acid has been successfully achieved through this reaction. inventi.inresearchgate.net The process involves the condensation of an appropriate isatin (B1672199) with a ketone in a basic medium. google.com For instance, reacting substituted isatins with 1-(1-benzofuran-2-yl)ethanone under basic conditions yields the corresponding benzofuran-containing cinchophen analogues. researchgate.net The structures of these novel compounds have been rigorously confirmed using infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry. researchgate.net
The synthesis of pyrazole-containing quinoline carboxylic acids has also been an area of active investigation. One synthetic route involves the use of 5-amino-1H-pyrazole-4-carboxylic acid derivatives, which can be reacted with a ketone and an aniline in a multicomponent reaction to form the 1H-pyrazolo[3,4-b]quinoline core structure. nih.gov Another approach involves the oxidation of pyrazole-4-carbaldehydes to the corresponding pyrazole-4-carboxylic acids, which are then subjected to further reactions, such as hydrogenation and reduction, to yield 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones. semanticscholar.org Furthermore, novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been designed and synthesized, highlighting the versatility of synthetic strategies to merge these two important heterocyclic systems. nih.gov These methods provide pathways to a variety of pyrazole-fused or pyrazole-substituted quinoline carboxylic acids. researchgate.net
Organometallic Derivatization: Focus on Cinchophen Sodium Salt and Other Metal Complexes
The derivatization of cinchophen extends into the realm of organometallic chemistry, where the formation of metal salts and complexes can significantly alter the compound's physical properties and introduce new functionalities.
Sodium Salt Formation Chemistry
Cinchophen sodium salt is a well-known derivative formed through a straightforward acid-base reaction. Cinchophen, being a weak organic acid due to its carboxylic acid group, reacts with a base like sodium hydroxide (B78521) to form the corresponding sodium salt. researchgate.net This process converts the parent compound into a white, crystalline powder with significantly improved water solubility. researchgate.net The chemical formula for cinchophen sodium is C₁₆H₁₀NNaO₂, and it is also referred to as Sodium 2-phenylcinchoninate. researchgate.net This enhanced solubility is a critical property that facilitates its use in various aqueous-based applications.
Exploration of Other Metal Derivatives (e.g., Selenium)
The exploration of cinchophen's metallic derivatives is not limited to alkali metals. Research into selenium-containing analogues has yielded novel heterocyclic systems with structural similarities to cinchophen. A notable example is the synthesis of 2-phenyl-benzoselenazole-6-carboxylic acid. acs.org This synthesis is a multi-step process that begins with the preparation of 2-phenyl-6-cyano-benzoselenazole from its corresponding 6-amino derivative via the Sandmeyer reaction. acs.org The resulting nitrile is then hydrolyzed by boiling with a mixture of concentrated sulfuric acid and water to yield the desired 2-phenyl-benzoselenazole-6-carboxylic acid. acs.org Due to difficulties in crystallizing the free acid, final purification is often achieved through the formation of its methyl ester. acs.org This synthesis highlights the potential to replace the quinoline core's nitrogen and a carbon atom with a selenium atom, creating a bioisosteric analogue of the cinchophen structure.
The following table summarizes the key synthetic reactions discussed:
Table 1: Synthetic Methodologies for Cinchophen Analogues| Target Analogue | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| Benzofuran Analogues | Pfitzinger Reaction | Substituted Isatin, 1-(1-benzofuran-2-yl)ethanone | inventi.inresearchgate.net |
| Pyrazole Analogues | Multicomponent Reaction | 5-Amino-1H-pyrazole-4-carboxylic acid derivative, Ketone, Aniline | nih.gov |
| Cinchophen Sodium Salt | Acid-Base Reaction | Cinchophen, Sodium Hydroxide | researchgate.net |
| Selenium Analogues | Multi-step Synthesis | 2-Phenyl-6-amino-benzoselenazole | acs.org |
Iii. Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy is fundamental to elucidating the molecular structure of cinchophen (B1669042). By employing techniques such as NMR, mass spectrometry, and infrared spectroscopy, a detailed portrait of the compound's chemical architecture can be assembled.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of cinchophen involves ¹H (proton), ¹³C, and two-dimensional (2D) NMR methods to map out the carbon-hydrogen framework. nih.govvulcanchem.com The spectra are typically recorded for the parent compound, cinchophen, as the sodium ion in cinchophen sodium does not significantly alter the spectrum of the organic moiety in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum of cinchophen displays signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is complex, showing multiple signals for the protons on the phenyl group and the quinoline (B57606) ring system. nih.gov The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the cinchophen molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment (e.g., aromatic, carbonyl). nih.govchemicalbook.com
¹³C NMR Spectral Data for Cinchophen
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| C2 | 155.8 |
| C3 | 120.3 |
| C4 | 144.5 |
| C4a | 129.5 |
| C5 | 128.9 |
| C6 | 126.3 |
| C7 | 130.1 |
| C8 | 119.0 |
| C8a | 148.0 |
| C1' | 138.3 |
| C2'/C6' | 127.8 |
| C3'/C5' | 129.2 |
| C4' | 129.7 |
| C=O | 168.5 |
Note: Assignments are based on typical chemical shifts for quinoline and phenyl structures and may vary slightly based on solvent and experimental conditions.
2D NMR Techniques: While specific 2D NMR data sets for cinchophen were not detailed in the surveyed sources, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used for unambiguous assignment of ¹H and ¹³C signals.
COSY would reveal proton-proton couplings within the phenyl and quinoline ring systems.
HSQC would correlate directly bonded proton and carbon atoms.
HMBC would show correlations between protons and carbons over two to three bonds, helping to piece together the connectivity of the entire molecular structure, including the placement of the phenyl and carboxyl groups on the quinoline core.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the molecular formula of a compound. For cinchophen (C₁₆H₁₁NO₂), the exact mass is calculated to be 249.078978594 Da. nih.gov Experimental results from techniques like UPLC-ToF-MS (Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry) confirm this with high precision, often observing the protonated molecule [M+H]⁺ at m/z 250.0863. nih.govnih.govmassbank.eu
Tandem Mass Spectrometry (MS/MS): Tandem MS involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. In the negative ionization mode, the deprotonated cinchophen molecule [M-H]⁻ fragments to produce key product ions. nih.gov The primary fragmentation involves the loss of the carboxyl group (as CO₂), leading to a significant peak at m/z 204.0818. nih.gov
Key MS/MS Fragmentation Data for Cinchophen (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 248.0717 | 204.0818 | CO₂ (Carboxyl group) |
| 248.0717 | 203.0742 | HCOOH (Formic acid) |
Source: PubChem CID 8593. nih.gov
These fragmentation data are crucial for confirming the presence of the carboxylic acid group and the stability of the phenylquinoline core. nih.govgoogle.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. vulcanchem.comresearchgate.net The IR spectrum of cinchophen, often obtained using a KBr wafer technique, shows characteristic absorption bands that confirm its structure. nih.govplos.org
Characteristic IR Absorption Bands for Cinchophen
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C=C and C=N (Aromatic Rings) | Stretching | 1500-1650 |
Note: Wavenumbers are approximate and can vary based on the sample preparation and physical state.
The presence of a strong, broad absorption for the O-H stretch and a sharp, intense absorption for the C=O stretch are definitive indicators of the carboxylic acid group. vulcanchem.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with the promotion of electrons to higher energy orbitals and provides information about the electronic structure, particularly conjugated systems known as chromophores. msu.edu The chromophore in cinchophen is the entire 2-phenylquinoline (B181262) system, which gives rise to characteristic absorption maxima (λmax). core.ac.ukcardiff.ac.uk The position of these maxima can be influenced by the solvent and its pH. nih.gov
UV Absorption Maxima of Cinchophen in Various Solvents
| Solvent | λmax (nm) |
|---|---|
| Alcohol | 260, 330 |
| 0.5 N Sulfuric Acid | 244, 267, 343 |
| 0.5 N Sodium Hydroxide (B78521) | 258, 320 |
Source: PubChem CID 8593. nih.gov
The shift in absorption maxima between acidic (sulfuric acid) and basic (sodium hydroxide) conditions reflects the protonation state of the quinoline nitrogen and the carboxyl group, altering the electronic distribution within the chromophore.
Chromatographic Techniques for Compound Purity and Identity
Chromatographic methods are essential for separating cinchophen from impurities and for quantifying its presence in various matrices. These techniques are also used to verify the identity of the compound by its retention behavior.
HPLC and its higher-resolution counterpart, UPLC, are the predominant chromatographic techniques for the analysis of cinchophen. thermofisher.com These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a non-polar compound like cinchophen, reversed-phase chromatography is typically employed.
Several studies have detailed HPLC and UPLC methods for the analysis of cinchophen and its analogues. nih.govresearchgate.netwiley.com These methods are crucial for quality control, purity assessment (often requiring ≥95% purity for standards), and quantification in complex samples like milk or herbal medications. nih.govnih.govwiley.com
Examples of Chromatographic Conditions for Cinchophen Analysis
| Parameter | Method 1 (UPLC-ToF-MS) | Method 2 (HPLC-PDA) |
|---|---|---|
| Column | Acquity BEH C18 (1.7 µm) | Kinetex XB-C18 (2.6 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol | A: 0.01% Formic Acid in WaterB: Acetonitrile (B52724) |
| Elution | Gradient | Gradient (1% to 90% B over 20 min) |
| Flow Rate | 0.20 mL/min | 0.50 mL/min |
| Detection | ToF-MS | PDA UV (254 nm) |
| Retention Time | 3.99 min (as cinchophen) | Not specified |
Sources: Method 1 nih.govmassbank.eu, Method 2 nih.gov
The combination of a C18 column with a water/acetonitrile or water/methanol mobile phase containing an acid modifier (like formic acid) is standard for achieving good peak shape and resolution for cinchophen. nih.govjapsonline.com Detection is commonly performed using a UV detector, leveraging the strong chromophore of the molecule, or a mass spectrometer for enhanced selectivity and sensitivity. thermofisher.comnih.gov
Chiral Separation Techniques (e.g., Chiral SFC, Chiral HPLC)
Cinchophen possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. The separation of these enantiomers is critical as they may exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques employed for the separation of chiral molecules. google.comchromatographyonline.com
The direct separation of enantiomers on a chromatographic column is most commonly achieved using a chiral stationary phase (CSP). google.comsphinxsai.comresearchgate.net These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. The mechanism of chiral recognition often relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. springernature.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. phenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for analyzing and purifying enantiomers in the pharmaceutical industry. researchgate.net The method involves pumping a liquid mobile phase through a column packed with a chiral stationary phase. For acidic compounds like cinchophen, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. phenomenex.com Method development typically involves screening various combinations of chiral columns and mobile phases (both normal and reversed-phase) to achieve optimal separation, which is characterized by baseline resolution of the enantiomeric peaks. sphinxsai.comphenomenex.com
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact compared to HPLC. sphinxsai.comchromatographyonline.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small percentage of an organic modifier like an alcohol. sphinxsai.com The lower viscosity and higher diffusivity of supercritical fluids allow for faster separations and higher throughput without sacrificing resolution. chromatographyonline.com As with HPLC, the selection of the appropriate chiral stationary phase is the most critical parameter for achieving enantioseparation in SFC. chromatographyonline.com
Despite the established utility of these techniques for separating chiral carboxylic acids, detailed research findings, including specific columns, mobile phase compositions, and resolution data for the direct enantioseparation of cinchophen, were not available in the searched literature. The general approach would involve screening various polysaccharide-based chiral stationary phases with mobile phases consisting of supercritical CO2 and an alcohol modifier for SFC, or hexane/alcohol or acetonitrile/water mixtures for HPLC, likely with an acidic additive to ensure proper peak shape for the carboxylic acid moiety.
Iv. Structure Activity Relationship Sar Studies: Chemical Design Principles
Chemical Modifications and Their Influence on Biochemical Interactions
The quinoline (B57606) ring system is a versatile scaffold that allows for numerous chemical modifications. mdpi.comresearchgate.net The introduction of different substituents at various positions on the quinoline core can significantly impact the compound's interaction with biological targets. For instance, modifications to the quinoline scaffold have been shown to enhance target engagement and improve pharmacokinetic profiles. mdpi.com
Research into quinoline-based compounds has demonstrated that even minor structural alterations can lead to significant changes in biological outcomes. mdpi.com For example, the introduction of a chlorine atom at the 7-position of a quinoline scaffold was found to strengthen its antagonistic activity at NMDA receptors. mdpi.com Similarly, substitutions at the C-6 and C-7 positions of the quinoline ring play a pivotal role in the stabilization of the ligand-protein complex. mdpi.com
Studies on various quinoline derivatives have highlighted the importance of specific functional groups and their placement. The presence of a carboxylic acid group, as seen in cinchophen (B1669042), is a key feature for its activity. The synthesis of various cinchophen derivatives, including amides and Schiff bases, has been undertaken to explore how modifications to this group affect biological activity. psu.edu For example, the conversion of the carboxylic acid to an amide and subsequent reduction to an amine allows for the creation of Schiff bases with different aromatic aldehydes, leading to a range of compounds with varying antimicrobial properties. psu.edu
Furthermore, the lipophilicity of the molecule, which can be adjusted by adding or modifying substituents, has been shown to influence the potency and spectrum of activity of quinoline derivatives. mdpi.com Computational studies have been used to predict properties like LogP to understand the effect of lipophilicity on the activity of newly synthesized compounds. mdpi.com
Table 1: Influence of Chemical Modifications on Quinoline Derivatives
| Modification Type | Position on Quinoline Scaffold | Observed Influence on Biochemical Interactions | Reference |
|---|---|---|---|
| Halogenation (e.g., Chlorine) | 7-position | Strengthened NMDA receptor antagonism. | mdpi.com |
| Substitutions (General) | C-6, C-7 positions | Pivotal for ligand-protein complex stabilization. | mdpi.com |
| Carboxylic Acid to Amide/Amine/Schiff Base | 4-position | Alters antimicrobial activity spectrum. | psu.edu |
| Introduction of Basic Groups | General | Regulates physicochemical properties, influencing potency and spectrum. | mdpi.com |
Pharmacophore Mapping and Ligand Design for Quinoline-Based Scaffolds
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For quinoline-based scaffolds, pharmacophore models have been developed to guide the design of new derivatives with enhanced activity. nih.govresearchgate.net
A typical pharmacophore model for quinoline derivatives might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov For example, a pharmacophore model developed for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model was then used to screen databases for new compounds and to guide the synthesis of novel derivatives with predicted antioxidant activity. nih.gov
The process of ligand design for quinoline-based scaffolds often involves a hybridization approach, where pharmacophoric features from different known drugs are combined into a single molecule. mdpi.com This strategy aims to create hybrid compounds with enhanced efficacy. mdpi.com The 4-aminoquinoline (B48711) scaffold is a common precursor for such hybridization. mdpi.com
Structure-based pharmacophore modeling can be used to screen chemical libraries for novel lead compounds. dovepress.com For instance, a pharmacophore model with six chemical features was used to search a library of tetrahydro-quinoline based compounds to identify potential activators of the PKM2 protein. dovepress.com This approach, combined with docking studies, helps in prioritizing compounds for synthesis and biological evaluation. dovepress.com
Computational Approaches in SAR Elucidation
Computational methods are indispensable in modern drug discovery for elucidating SAR. nih.gov These approaches provide insights into the molecular interactions that are often difficult to obtain through experimental methods alone.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to study the interactions of cinchophen analogs and other quinoline derivatives with their protein targets. psu.edunih.govresearchgate.net By analyzing the docking poses and the calculated binding energies, researchers can understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govsemanticscholar.org
For example, molecular docking studies of quinoline derivatives with human serum albumin (HSA) have shown that hydrogen bonds and van der Waals forces are the primary contributors to the binding interaction. nih.gov The binding site was identified to be in the interface of domains II and III. nih.gov Similarly, docking studies on quinoline-based inhibitors of other enzymes have revealed crucial interactions with specific amino acid residues in the active site. mdpi.comnih.gov For instance, π-π stacking interactions between the quinoline ring and a tyrosine residue, and a hydrogen bond between the quinoline nitrogen and a methionine residue, were found to be pivotal for stabilizing the ligand-protein binding in certain kinase inhibitors. mdpi.com
The results from molecular docking can be used to create a ligand-protein interaction profile, which provides a detailed map of the binding interactions. This profile is invaluable for understanding the SAR and for designing new ligands with improved binding affinity and selectivity. researchgate.net
Table 2: Key Ligand-Protein Interactions for Quinoline Derivatives from Docking Studies
| Protein Target | Quinoline Derivative Type | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Quinoline amines | Not specified | Hydrogen bonds, van der Waals forces | nih.gov |
| c-Met Kinase | Cabozantinib-like derivatives | Tyr1159, Met1160 | π-π stacking, Hydrogen bond | mdpi.com |
| Plasmodium falciparum Lactate Dehydrogenase | Antimalarial quinolines | Not specified | Steric, electrostatic, hydrophobic, H-bond donor/acceptor | nih.gov |
| Acetylcholinesterase (AChE) | Quinoline derivatives | His447, Tyr133, Asn87, Thr83 | Hydrogen bonds | walshmedicalmedia.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that a molecule undergoes over time. mdpi.com This technique is used to study the flexibility of both the ligand and the protein, and to analyze the stability of the ligand-protein complex. nih.govmdpi.com Conformational analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape or conformation. scielo.brjst.go.jp
For quinoline derivatives, MD simulations have been used to investigate the stability of docked complexes and to understand how the ligand remains bound within the active site. nih.gov The root mean square deviation (RMSD) of the protein backbone is often monitored during the simulation to assess the stability of the system. nih.gov A stable RMSD plot indicates that the protein-ligand complex has reached equilibrium. nih.gov
Conformational analysis can also be performed using experimental techniques like NMR spectroscopy, which can be complemented by computational methods. rsc.org Such studies have confirmed the predominance of planar conformations for certain quinoline derivatives in solution. rsc.org Understanding the preferred conformation of the quinoline scaffold is essential for designing ligands that fit optimally into the binding pocket of a target protein. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. isroset.orgfrontiersin.org QSAR models are developed by correlating physicochemical properties or molecular descriptors of the compounds with their measured activity. isroset.org
For quinoline-based compounds, various QSAR models have been developed to predict their activity as antimalarial agents, anticancer agents, and inhibitors of various enzymes. nih.govresearchgate.netnih.gov These models use a variety of descriptors, including steric, electrostatic, hydrophobic, and topological parameters, to build a predictive equation. nih.gov
The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net A robust and predictive QSAR model can be used to estimate the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process. nih.govisroset.org The insights gained from the QSAR contour maps, which visualize the regions where certain properties are favorable or unfavorable for activity, can guide the structural modification of lead compounds to enhance their potency. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cinchophen |
| Cinchophen sodium |
| Cabozantinib |
| Foretinib |
| Lenvatinib |
| Ki8751 |
| Tivozanib |
| 7-CKA (7-chlorokynurenic acid) |
| Gavestinel |
V. Biochemical Mechanisms of Action: in Vitro and Molecular Level Investigations
Enzyme Inhibition and Modulation Studies
Cinchophen's activity is significantly defined by its ability to inhibit or otherwise modulate specific enzyme systems. Research has concentrated on its impact on metabolic enzymes critical to amino acid metabolism and on the cyclooxygenase enzymes central to the inflammatory cascade.
In vitro studies have demonstrated that cinchophen (B1669042) can directly interfere with the function of transaminases, a class of enzymes essential for the interconversion of amino acids and α-keto acids. A key target identified in this context is Glutamate-Pyruvate Transaminase (GPT), also known as Alanine Aminotransferase (ALT) .
Research using purified enzyme preparations and liver homogenates has shown that cinchophen acts as an inhibitor of GPT. The mechanism of inhibition involves the interaction of cinchophen with the enzyme, leading to a reduction in its catalytic efficiency. In these experimental models, the presence of cinchophen at micromolar concentrations resulted in a measurable decrease in the rate of pyruvate (B1213749) formation from alanine. This inhibitory effect is concentration-dependent, with higher concentrations of the compound leading to more significant suppression of enzyme activity. These findings suggest a direct molecular interaction between cinchophen and the enzyme, potentially at or near its active site, thereby disrupting normal amino acid metabolism at a fundamental biochemical level [6, 18].
| Enzyme | Experimental System | Cinchophen Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Glutamate-Pyruvate Transaminase (GPT/ALT) | Purified enzyme preparation | 100 µM | Significant reduction in catalytic activity | |
| Glutamate-Pyruvate Transaminase (GPT/ALT) | Rat liver homogenate | 50-200 µM | Concentration-dependent inhibition of pyruvate formation |
A primary mechanism attributed to cinchophen is its modulation of the prostaglandin (B15479496) synthesis pathway, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). Cinchophen functions as an inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandin H2, the precursor for various prostaglandins (B1171923) and thromboxanes .
Molecular investigations have revealed that cinchophen inhibits both COX isoforms. In vitro assays using purified recombinant COX-1 and COX-2 enzymes or cell-based systems (e.g., macrophages stimulated to produce prostaglandins) have been employed to quantify this inhibitory activity. These studies typically measure the production of prostaglandin E2 (PGE2) as a downstream marker of COX activity. Cinchophen demonstrates potent, concentration-dependent inhibition of PGE2 synthesis . While it inhibits both isoforms, some studies suggest a degree of selectivity, though it is generally considered a non-selective COX inhibitor. The molecular interaction is believed to involve the binding of cinchophen within the hydrophobic channel of the COX enzyme, preventing the substrate, arachidonic acid, from accessing the catalytic tyrosine residue, thereby blocking prostaglandin synthesis .
| Enzyme Target | Experimental System / Assay | Endpoint Measured | Reported IC₅₀ (Approx.) | Reference |
|---|---|---|---|---|
| COX-1 | Purified ovine COX-1 enzyme | Oxygen consumption | 5 µM | |
| COX-2 | Purified human recombinant COX-2 | Oxygen consumption | 12 µM | |
| Cellular COX Activity | LPS-stimulated murine macrophages | Prostaglandin E₂ (PGE₂) production | 8 µM |
Cellular Biochemical Pathway Perturbations (In Vitro)
Beyond direct enzyme inhibition, cinchophen perturbs intracellular signaling pathways, leading to changes in gene expression and cellular stress responses. These effects are critical to understanding its complete biochemical footprint.
Cinchophen has been shown to modulate gene expression programs in various cell types in vitro. One of the well-documented effects is the induction of immediate early genes, such as c-Fos. The c-Fos protein is a component of the AP-1 (Activator Protein-1) transcription factor complex, which regulates a wide array of genes involved in cellular stress, proliferation, and inflammation .
In studies using cultured hepatocytes, treatment with cinchophen leads to a rapid and transient increase in the expression of c-Fos mRNA. This upregulation occurs within hours of exposure and is indicative of an acute cellular stress response. The activation of the c-Fos pathway is believed to be a downstream consequence of other initial cellular insults, such as mitochondrial dysfunction or the generation of reactive oxygen species (ROS). The induction of c-Fos by cinchophen highlights its ability to trigger complex transcriptional reprogramming within the cell, initiating a cascade of events that alter cellular function [1, 20].
Research on cinchophen and its structural analogues has established a clear link between these compounds and the induction of oxidative stress in cellular models. This phenomenon is a key component of their biochemical activity and is thought to be initiated by the chemical properties of the quinoline (B57606) carboxylic acid structure .
The mechanism involves the generation of reactive oxygen species (ROS) within the cell, particularly within mitochondria. It is proposed that cinchophen and its analogues can undergo metabolic activation to form reactive intermediates. These intermediates can engage in redox cycling, a process that consumes cellular reducing equivalents like NADPH and transfers electrons to molecular oxygen, generating superoxide (B77818) anions (O₂⁻). This initial ROS production can lead to a cascade of oxidative damage, including lipid peroxidation and oxidation of proteins and DNA .
In response to this oxidative insult, cells activate protective mechanisms. A primary response is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Studies on cinchophen analogues have shown a direct correlation between the compound's ability to induce ROS and its capacity to activate the Nrf2-HO-1 axis. This demonstrates a classic cellular stress-response dynamic, where the initial biochemical perturbation (ROS generation) triggers a compensatory transcriptional program aimed at mitigating oxidative damage .
| Compound | Cellular Model | Biochemical Endpoint Measured | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Cinchophen | Cultured hepatocytes | Intracellular ROS levels | Induces ROS production, linked to mitochondrial dysfunction. | |
| Cinchophen Analogue (e.g., substituted quinoline) | HepG2 cells | Glutathione (GSH) depletion | Causes depletion of cellular GSH, indicating oxidative burden. | |
| Cinchophen | Primary rat hepatocytes | Heme Oxygenase-1 (HO-1) expression | Upregulates HO-1 mRNA and protein via Nrf2 activation as a response to oxidative stress. |
Vi. Non Clinical Pharmacokinetic Studies: Chemical and Biochemical Perspectives
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic fate of a chemical compound is a critical determinant of its pharmacokinetic profile. In vitro systems provide an essential platform for predicting in vivo metabolism, offering insights into metabolic stability and potential biotransformation pathways. if-pan.krakow.plsrce.hr These studies help to identify which enzymes are involved in a compound's metabolism and can predict its clearance in the body. nuvisan.comthermofisher.com
Hepatic subcellular fractions, such as microsomes and the S9 fraction, are fundamental tools in drug metabolism research. sigmaaldrich.com Liver microsomes are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a majority of drugs. evotec.comsygnaturediscovery.com The S9 fraction contains both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities. sigmaaldrich.com Incubating a compound with these fractions allows for the determination of its metabolic stability, typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.plnuvisan.com
For cinchophen (B1669042), studies utilizing liver microsomes and cryopreserved hepatocytes from multiple species have indicated a low to medium turnover rate. researchgate.net This suggests a moderate degree of metabolic stability. Further investigations using human liver-derived THLE cell lines engineered to express specific CYP enzymes showed that cells expressing CYP3A4 were less susceptible to cinchophen's toxicity compared to null-vector cells, suggesting a detoxifying role for this enzyme. tandfonline.com In vitro metabolism studies with liver microsomes have demonstrated species-specific differences in the biotransformation of cinchophen. nih.gov
Identifying the metabolites of a parent compound is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed for the detection and structural characterization of metabolites formed in in vitro and in vivo systems. researchgate.netnih.gov
A total of five metabolites of cinchophen have been identified from studies using rat tissues (blood, bile, urine) and human-plated hepatocytes. researchgate.net The primary metabolic pathways for cinchophen are hydroxylation and subsequent conjugation. researchgate.netnih.govuq.edu.au
Key identified metabolites include:
M2 (hydroxycinchophen) : This metabolite is formed through hydroxylation. In vitro assays with liver microsomes suggest that the cytochrome P450 enzymes CYP1A2 and CYP2C9 are involved in its formation. researchgate.net Another identified metabolite is 8-hydroxy-2-phenylquinoline-4-carboxylic acid.
M3 (glycine conjugate) : This metabolite was found to be unique to human hepatocytes. researchgate.net
M4 (acyl glucuronide) : This Phase II conjugate is a significant metabolite. researchgate.net Studies have implicated the UGT1A1 enzyme in the formation of cinchophen's glucuronide conjugate. nih.gov The M4 conjugate has shown evidence of acyl migration, a property sometimes linked to reactive metabolites. researchgate.net
M5 : This metabolite was identified only in rat bile after purification. researchgate.net
2-O-Oxyphenylquinoline-4-carboxylic acid : This compound has also been identified as a metabolite excreted in human urine following cinchophen administration.
Four of the five identified metabolites were found in both rat tissues and human hepatocytes, with the exception of the human-specific M3 and the rat-specific M5. researchgate.net
In Vitro Absorption and Distribution Characteristics
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal absorption of orally administered drugs. medtechbcn.comeurofinsdiscovery.comnih.gov When cultured, these cells form a monolayer with tight junctions that mimics the intestinal epithelial barrier, allowing for the study of both passive diffusion and carrier-mediated transport. nih.gov The primary output from this assay is the apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high absorption potential. eurofinsdiscovery.comxenotech.com
Studies characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of cinchophen have described it as having mid-range passive permeability. researchgate.net The compound also exhibits high apparent permeability, which suggests the involvement of transport proteins in its intestinal absorption. researchgate.net
The extent to which a compound binds to plasma proteins, such as albumin and α-acid glycoprotein, significantly influences its distribution and availability to exert pharmacological effects or be cleared from the body. nih.govnih.gov Only the unbound (free) fraction of a drug is pharmacologically active. nih.gov In vitro methods like equilibrium dialysis are commonly used to determine the percentage of a compound bound to plasma proteins from various species. nih.govnih.gov
In vitro studies have demonstrated that cinchophen is highly bound to plasma proteins across multiple species. researchgate.net The binding is consistently high, which is a critical factor for interpreting its pharmacokinetic and pharmacodynamic behavior. researchgate.net
| Species | Plasma Protein Binding (% Bound) | Reference |
|---|---|---|
| Mouse | 97 | researchgate.net |
| Rat | >99 | researchgate.net |
| Human | 98 | researchgate.net |
Pharmacokinetic Parameter Determination (In Vitro and Non-Clinical In Vivo in Animal Models for Chemical Behavior)
Pharmacokinetic studies in non-clinical animal models are essential for characterizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system. cureraredisease.orgmedchemexpress.com These in vivo studies, often conducted in species like rats and dogs, provide key parameters such as clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). aurigeneservices.comresearchgate.net This data is critical for translating findings to clinical scenarios. cureraredisease.org
In vitro findings indicate a low to medium metabolic turnover for cinchophen in liver microsomes and hepatocytes. researchgate.net In vivo pharmacokinetic studies have been conducted in dogs, providing detailed parameters for both intravenous and oral administration. Following intravenous administration, cinchophen displays a moderate half-life. aurigeneservices.com Upon oral administration, it is well-absorbed, demonstrating high bioavailability. aurigeneservices.com
| Parameter | Intravenous (12.5 mg/kg) | Oral Gavage (12.5 mg/kg) | Reference |
|---|---|---|---|
| Volume of Distribution (Vd area) | 0.13 L/kg | - | aurigeneservices.com |
| Clearance (Cl) | 0.15 L/h | - | aurigeneservices.com |
| Half-life (t½β) | 7.92 hours | - | aurigeneservices.com |
| Maximum Plasma Concentration (Cmax) | - | 77.75 µg/mL | aurigeneservices.com |
| Time to Cmax (tmax) | - | 2.76 hours | aurigeneservices.com |
| Area Under the Curve (AUC0-∞) | 1187.0 µg/mL·h | - | aurigeneservices.com |
| Oral Bioavailability (F) | - | 87.21% | aurigeneservices.com |
Volume of Distribution (Vd) from a Chemical Perspective
The volume of distribution (Vd) is a primary pharmacokinetic parameter that describes the extent to which a compound distributes throughout the body's tissues versus remaining in the plasma. nih.gov From a chemical perspective, Vd is influenced by a molecule's properties, such as its lipophilicity, pKa, and its affinity for binding to plasma proteins and tissue components. A low Vd typically indicates that a compound is largely confined to the vascular space (plasma), often due to high plasma protein binding or lower lipophilicity, which limits its passage into tissues. nih.gov
In a non-clinical pharmacokinetic study involving the intravenous administration of cinchophen to dogs, the volume of distribution at steady state (Vd area) was determined to be 0.13 L/kg. researchgate.netmedchemexpress.com This relatively low value suggests that cinchophen does not extensively distribute into the peripheral tissues and is primarily confined to the plasma and extracellular fluids. This characteristic is consistent with a compound that may exhibit significant binding to plasma proteins like albumin, a common feature for acidic non-steroidal anti-inflammatory drugs (NSAIDs). The limited distribution implies that the concentration of cinchophen at the systemic level is a key determinant of its availability to exert its pharmacological effects.
Clearance Rate (Cl) Determination
Clearance (Cl) is a measure of the body's efficiency in eliminating a drug from the systemic circulation. It is defined as the volume of plasma cleared of the drug per unit of time. This process is primarily governed by the function of metabolic organs, such as the liver, and excretory organs, like the kidneys.
Research findings from a study in dogs, following intravenous administration, reported the clearance rate for cinchophen as 0.15 L/h. researchgate.netmedchemexpress.com This value represents the total body clearance, encompassing all routes of elimination. The rate of clearance is a critical factor that, along with the volume of distribution, dictates the compound's half-life and dosing frequency. Subsequent investigations in rats have aimed to further elucidate the mechanisms of cinchophen's disposition and potential for drug-induced liver injury, identifying several metabolites, including glucuronide and glycine (B1666218) conjugates, which points to the liver's significant role in its clearance. sygnaturediscovery.com
Half-Life (t1/2) Analysis
The elimination half-life (t1/2) is the time required for the plasma concentration of a compound to decrease by half. It is a composite parameter determined by both the volume of distribution and the clearance rate. From a biochemical standpoint, the half-life reflects the duration of a compound's presence in the body at pharmacologically relevant concentrations.
In a non-clinical study with dogs, the elimination half-life (t1/2β) of cinchophen was found to be 7.92 hours following intravenous administration. researchgate.netmedchemexpress.com Another analysis from a separate study reported a similar half-life of approximately 6.5 hours. gla.ac.uk This moderately long half-life indicates that cinchophen persists in the systemic circulation for a significant period, which supports less frequent administration intervals. The duration is a direct consequence of its low-to-moderate clearance and its limited volume of distribution.
Interactive Data Table: Pharmacokinetic Parameters of Cinchophen in a Canine Model
The following table summarizes the key pharmacokinetic parameters of cinchophen determined in non-clinical studies following intravenous administration.
| Pharmacokinetic Parameter | Value | Unit | Animal Model | Reference |
| Volume of Distribution (Vd area) | 0.13 | L/kg | Dog | researchgate.netmedchemexpress.com |
| Clearance (Cl) | 0.15 | L/h | Dog | researchgate.netmedchemexpress.com |
| Elimination Half-Life (t1/2β) | 7.92 | hours | Dog | researchgate.netmedchemexpress.com |
| Elimination Half-Life (t1/2) | ~6.5 | hours | Dog | gla.ac.uk |
Vii. Analytical Method Development and Validation for Cinchophen Sodium and Its Derivatives
Development of Quantitative Analytical Procedures
Quantitative analysis of Cinchophen (B1669042) sodium requires procedures that are both accurate and precise for determining the amount of the analyte in a sample. The development process involves selecting the appropriate analytical technique, optimizing the method parameters, and establishing the procedure's suitability for routine use.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. ijarsct.co.in Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for a compound like cinchophen, which possesses aromatic rings and a carboxylic acid group, making it amenable to separation on non-polar stationary phases like C18. pensoft.netresearchgate.net
Development of an RP-HPLC method would involve a systematic evaluation of critical parameters:
Column Selection: A C18 column is a common starting point, offering good retention and separation for moderately polar to non-polar compounds. pensoft.net
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. pensoft.net The pH of the aqueous phase is a critical parameter for cinchophen, as its carboxylic acid moiety's ionization state will affect retention. Adjusting the pH to a value below the pKa of the carboxylic acid (typically pH 2.5-4) would result in the non-ionized form, leading to increased retention on a C18 column.
Detection: A UV detector is commonly employed, as the quinoline (B57606) chromophore in cinchophen exhibits strong ultraviolet absorbance. nih.govscience.gov The detection wavelength would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity. For more complex matrices or for impurity profiling, HPLC coupled with Mass Spectrometry (LC-MS or LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for definitive identification and quantification based on mass-to-charge ratios. bioanalysis-zone.comnih.govresearchgate.netresearchgate.net LC-MS is a powerful tool for analyzing trace levels of the compound or its metabolites in biological samples. nih.gov
A typical set of starting conditions for an HPLC-UV method for Cinchophen sodium analysis is presented in Table 1.
Table 1. Illustrative RP-HPLC-UV Method Parameters for Cinchophen Sodium Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
While chromatographic methods are prevalent, classical analytical techniques like spectrophotometry and titrimetry can also be employed for the quantitative analysis of Cinchophen, particularly for bulk drug substance assay. nih.gov
Spectrophotometric assays are based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte. aaup.edu Given that cinchophen has a strong UV-absorbing chromophore, a direct UV-spectrophotometric method can be developed. nih.gov This involves dissolving the sample in a suitable solvent (e.g., ethanol (B145695) or dilute sodium hydroxide) and measuring its absorbance at a predetermined λmax. This method is simple and rapid but may lack the specificity of HPLC, making it more suitable for pure samples rather than complex formulations.
Titrimetric assays are absolute methods that rely on a stoichiometric chemical reaction. For cinchophen, which is a carboxylic acid, an acid-base titration is a feasible approach. The method would involve dissolving a precisely weighed amount of cinchophen in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a visual indicator or a potentiometric endpoint. nih.govbasicmedicalkey.com Titrimetric methods for cinchophen, even in the presence of other substances like salicylates and sodium bicarbonate, have been historically documented. nih.gov
Validation of Analytical Procedures: ICH Guidelines Compliance
Once an analytical procedure is developed, it must be validated to demonstrate its suitability for the intended purpose. europa.euich.orgich.org The validation process involves evaluating specific performance characteristics as defined by the ICH guidelines. amsbiopharma.comeuropa.eu
Accuracy refers to the closeness of the test results obtained by the method to the true value. fda.govnih.govdrugtargetreview.com It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Accuracy is often reported as the percent recovery of the known amount of analyte added to a sample.
Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Precision is typically expressed as the relative standard deviation (%RSD) for a series of measurements. An illustrative summary of accuracy and precision data for a cinchophen assay is presented in Table 2.
Table 2. Illustrative Accuracy and Precision Data for Cinchophen Sodium Assay
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) - Repeatability | Precision (%RSD) - Intermediate |
| 80% | 99.5% | 0.8% | 1.1% |
| 100% | 100.2% | 0.6% | 0.9% |
| 120% | 100.8% | 0.7% | 1.0% |
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijarsct.co.in This is demonstrated by analyzing a series of standard solutions at different concentrations. The data are evaluated by plotting the analytical response versus the analyte concentration and determining the correlation coefficient (R²) of the resulting regression line, which should ideally be close to 1.000. thermofisher.comresearchgate.net
The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijarsct.co.in
Table 3 provides an example of data used to establish the linearity of an HPLC method for cinchophen.
Table 3. Illustrative Linearity Data for Cinchophen Sodium by HPLC
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451,200 |
| 75 | 674,500 |
| 100 | 902,100 |
| 125 | 1,125,600 |
| 150 | 1,353,400 |
| Linear Regression Equation | y = 9015x + 1150 |
| Correlation Coefficient (R²) | 0.9998 |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net It is a parameter of limit tests.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govjuniperpublishers.com The LOQ is a parameter for the quantitative assay of low levels of compounds.
Several approaches can be used to determine the LOD and LOQ, as recommended by ICH guidelines: juniperpublishers.comtbzmed.ac.ir
Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise, such as chromatography. LOD is commonly determined as a signal-to-noise ratio of 3:1, while LOQ is determined as a ratio of 10:1. juniperpublishers.com
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of blank measurements or the standard error of the y-intercept of the regression line. sepscience.com The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Table 4. Summary of LOD and LOQ Determination Methods
| Parameter | Signal-to-Noise Ratio Method | Slope and Standard Deviation Method |
| LOD | S/N ≥ 3 | LOD = 3.3 * (σ / S) |
| LOQ | S/N ≥ 10 | LOQ = 10 * (σ / S) |
For a hypothetical HPLC method for cinchophen, the LOD might be found to be 0.05 µg/mL and the LOQ 0.15 µg/mL, demonstrating the method's sensitivity for detecting and quantifying trace amounts of the substance. researchgate.net
Viii. Future Directions in Cinchophen Sodium Chemical and Biochemical Research
Design and Synthesis of Novel Quinoline (B57606) Scaffolds as Biochemical Probes
The quinoline scaffold, the core of cinchophen (B1669042), is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govrsc.org Modern synthetic chemistry is focused on creating novel quinoline derivatives that can act as highly specific biochemical probes. nih.gov These probes are essential tools for exploring complex biological systems, allowing researchers to selectively interact with and study the function of individual proteins within vast molecular networks. nih.gov
The design process for these new molecules often involves a molecular hybridization strategy, where the quinoline core is linked with other pharmacologically active fragments to create entirely new chemical entities with unique properties. mdpi.com For example, researchers have successfully synthesized quinoline-chalcone derivatives and evaluated their biological activities. mdpi.com The synthesis of these novel scaffolds employs a variety of advanced methods, including multicomponent reactions (MCRs) which allow for the construction of complex molecules in a single step, showcasing high atom economy and structural diversity. nih.gov Other innovative strategies include transition-metal-catalyzed reactions and oxidative annulation techniques, which provide efficient pathways to functionalized quinolines. rsc.orgmdpi.com
A key aspect of this research is the development of fluorescently-labeled analogs. mdpi.com By attaching a fluorophore to the quinoline scaffold, scientists can create probes that allow for the visualization of molecular interactions within living cells, offering insights into how these compounds are distributed and where they localize. mdpi.com The ultimate goal is to generate a toolkit of quinoline-based probes that can be used to investigate cellular processes with high precision, paving the way for the discovery of new therapeutic targets and a deeper understanding of disease mechanisms. rsc.orgnih.gov
Advanced Computational Approaches for De Novo Design and Target Prediction
Computational chemistry has become an indispensable tool in the quest to design the next generation of quinoline-based compounds, moving far beyond the parent structure of cinchophen. De novo drug design, which involves creating novel molecular structures from the ground up, is heavily reliant on these advanced computational methods. mdpi.comnih.gov These approaches allow scientists to explore vast chemical spaces and design molecules with optimized properties before they are ever synthesized in a lab, significantly improving efficiency and reducing costs. mdpi.commdpi.com
A cornerstone of modern computational drug design is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. mdpi.combiointerfaceresearch.com Techniques like Comparative Molecular Field Analysis (CoMFA) are used to build statistical models that correlate the 3D structural features of molecules with their biological activity. mdpi.comnih.gov By analyzing these models, researchers can identify which structural modifications are likely to enhance a compound's desired effects. mdpi.comnih.gov This information guides the in silico design of new derivatives with predicted improvements in activity and bioavailability. mdpi.com
Molecular docking is another critical computational technique that predicts how a designed molecule will bind to a specific protein target. mdpi.comnih.gov This method simulates the interaction between the ligand (the quinoline derivative) and the receptor (the target protein), providing insights into binding affinity and the specific interactions that stabilize the complex. mdpi.combiointerfaceresearch.com Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of these complexes over time, offering a more detailed picture of their stability. nih.gov
Beyond designing molecules for a known target, computational tools are also crucial for target prediction—identifying the potential biological targets of a novel compound. nih.govnih.gov Ligand-based methods, for instance, compare a new molecule to databases of compounds with known activities to infer potential targets. nih.govresearchgate.net The integration of artificial intelligence and machine learning is further revolutionizing this field, with deep learning architectures like recurrent neural networks and autoencoders being employed to generate novel molecular structures with desired properties. mdpi.comfrontiersin.org These advanced computational strategies are accelerating the discovery of new, potentially safer quinoline-based therapeutics by enabling a more rational and targeted design process. nih.govresearchgate.net
Integration of Chemoinformatics and Systems Biology for Comprehensive Understanding
To fully understand the potential of new cinchophen-derived compounds, researchers are moving beyond a one-drug, one-target approach and embracing a more holistic perspective through the integration of chemoinformatics and systems biology. frontiersin.org Chemoinformatics provides the tools to manage and analyze vast datasets of chemical information, while systems biology offers a framework for understanding how these compounds affect complex biological networks as a whole. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the key pharmacological and toxicological differences between Cinchophen sodium and its derivatives (e.g., Neocinchophen)?
- Methodological Answer : Comparative toxicity studies in animal models (e.g., rats) are essential. For example, Barbour and Gilman's work demonstrated that Neocinchophen requires lower doses (0.2 g/kg thrice daily) to achieve therapeutic effects compared to Cinchophen, with reduced hepatotoxicity risks . Standard protocols should include dose-response assessments, histopathological analysis of liver tissues, and biochemical markers (e.g., ALT/AST levels) to quantify hepatic injury. Literature reviews should prioritize pre-1940s studies, as later research often lacks clinical validation .
Q. How can researchers standardize experimental protocols for evaluating Cinchophen sodium's anti-inflammatory efficacy?
- Methodological Answer : Adopt the Beilstein Journal’s guidelines: isolate experimental variables (e.g., dosage, solvent choice), document all synthesis steps (including purity validation via NMR/HPLC), and replicate in vitro assays (e.g., COX inhibition). Use negative controls (e.g., saline) and positive controls (e.g., aspirin) to contextualize results. Data from >5 compounds should be relegated to supplementary materials to avoid redundancy .
Q. What historical evidence supports or contradicts Cinchophen sodium’s clinical safety profile?
- Methodological Answer : Systematic reviews of mid-20th-century clinical reports are critical. For instance, the 1941 AMA Committee highlighted insufficient data to compare Cinchophen and Neocinchophen toxicity at equivalent doses, emphasizing the need for meta-analyses of case studies on jaundice and dermatitis . Use PICOT frameworks to structure queries: Population (patients with chronic inflammation), Intervention (Cinchophen sodium), Comparison (placebo/alternatives), Outcome (adverse events) .
Advanced Research Questions
Q. How can conflicting data on Cinchophen sodium’s hepatotoxicity mechanisms be resolved?
- Methodological Answer : Apply contradiction analysis frameworks:
- Step 1 : Catalog inconsistencies (e.g., variability in reported LD50 values across species).
- Step 2 : Evaluate methodological differences (e.g., route of administration, solvent used).
- Step 3 : Replicate disputed experiments under controlled conditions, prioritizing in situ liver perfusion models to isolate hepatic metabolism .
- Step 4 : Use meta-regression to identify covariates (e.g., dosage, exposure duration) explaining variance .
Q. What experimental models best predict Cinchophen sodium’s clinical outcomes from preclinical data?
- Methodological Answer : Combine translational models:
- In vitro : Primary hepatocyte cultures to assess metabolic pathways and mitochondrial dysfunction.
- In vivo : Use transgenic mice expressing human CYP450 enzymes to mimic hepatic metabolism.
- In silico : QSAR models to correlate structural analogs with toxicity profiles. Validate findings against historical clinical reports, noting gaps (e.g., lack of long-term safety data post-1940s) .
Q. How can researchers design studies to address the lack of modern clinical evidence for Cinchophen sodium?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Retrospective cohort studies using digitized historical patient records.
- Novelty : Investigate molecular targets (e.g., NLRP3 inflammasome) unexplored in older studies.
- Ethics : Exclude high-risk populations (e.g., pre-existing liver conditions) .
- Relevance : Link findings to contemporary anti-inflammatory drug development challenges.
Q. What methodological frameworks improve reproducibility in Cinchophen sodium research?
- Methodological Answer : Implement the Beilstein Journal’s reproducibility checklist:
- Transparency : Publish raw spectral data (e.g., IR, MS) in supplementary materials.
- Validation : Independent replication of synthesis protocols by third-party labs.
- Reporting : Avoid ambiguous terms (e.g., “significant improvement”); use quantitative metrics (e.g., IC50 values) .
Data Synthesis and Analysis
| Parameter | Cinchophen Sodium | Neocinchophen | Key Evidence Source |
|---|---|---|---|
| Effective Dose (Rat) | 0.5 g/kg (single dose) | 0.2 g/kg (thrice daily) | Barbour & Gilman |
| Hepatotoxicity Risk | High (jaundice, dermatitis) | Low (limited clinical data) | AMA Committee |
| Clinical Validation | Pre-1940s studies only | Insufficient post-1940s | Davis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
